molecular formula C9H18N2O2 B1394221 tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate CAS No. 1027338-34-6

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

Cat. No. B1394221
M. Wt: 186.25 g/mol
InChI Key: RPSISDKVKZYNRL-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C9H18N2O2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Synthesis Analysis

The synthesis of “tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate” can be achieved in several steps. One method involves the reductive cyclopropanation of N, Ndibenzyl-2-benzyloxyacetamide, a process known as the de Meijere variant of the Kulinkovich reaction .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate” is characterized by a cyclopropyl group attached to an aminomethyl group, which is further linked to a carbamate group . The compound has a molecular weight of 186.25 g/mol .


Physical And Chemical Properties Analysis

“tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate” has several physical and chemical properties. It has a molecular weight of 186.25 g/mol and a computed XLogP3-AA value of 0.4. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors. It also has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate is used in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. These analogues are produced through a cocyclization process and are significant for developing new insecticide formulations (Brackmann et al., 2005).

Intermediate in Synthesis of Biologically Active Compounds

It serves as an important intermediate in synthesizing compounds like omisertinib (AZD9291), which are significant in medical research. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogs

This compound is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a valuable intermediate. Its application is crucial in the field of nucleotide analog synthesis (Ober et al., 2004).

Metalation and Alkylation in Organic Chemistry

In organic chemistry, derivatives of tert-butyl carbamate, including this compound, are studied for their ability to undergo metalation and subsequent reaction with electrophiles. This process is key in the synthesis of various organic compounds (Sieburth et al., 1996).

Synthesis of Stereoselective Compounds

This compound is used in the efficient and stereoselective synthesis of various stereoisomers of amino acid derivatives. Such stereoisomers are crucial as intermediates in pharmaceutical research, especially in synthesizing factor Xa inhibitors (Wang et al., 2017).

CO2 Fixation and Synthesis of Cyclic Carbamates

tert-Butyl carbamates are involved in cyclizative atmospheric CO2 fixation processes, leading to the synthesis of cyclic carbamates with significant industrial applications (Takeda et al., 2012).

properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSISDKVKZYNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676949
Record name tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate

CAS RN

1027338-34-6
Record name tert-Butyl [1-(aminomethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Ellis, MD Altman, A Bass, JW Butcher… - Journal of Medicinal …, 2015 - ACS Publications
Development of a series of highly kinome-selective spleen tyrosine kinase (Syk) inhibitors with favorable druglike properties is described. Early leads were discovered through X-ray …
Number of citations: 21 pubs.acs.org

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